molecular formula C10H16F2N4O B11736218 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11736218
M. Wt: 246.26 g/mol
InChI Key: GUTCAWMLDROVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a butan-2-yl group, and a difluoroethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides.

    Incorporation of the difluoroethyl group: This can be done through electrophilic substitution reactions using difluoroethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
  • 3-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide
  • 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the butan-2-yl and difluoroethyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and effects.

Properties

Molecular Formula

C10H16F2N4O

Molecular Weight

246.26 g/mol

IUPAC Name

3-amino-N-butan-2-yl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H16F2N4O/c1-3-6(2)14-10(17)7-4-16(5-8(11)12)15-9(7)13/h4,6,8H,3,5H2,1-2H3,(H2,13,15)(H,14,17)

InChI Key

GUTCAWMLDROVMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.